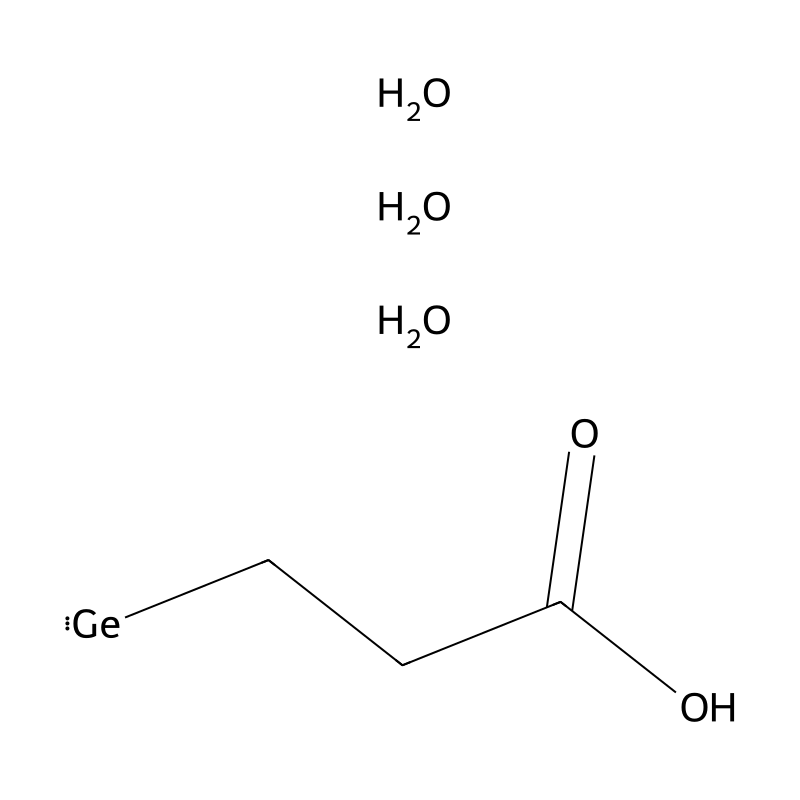

3-(Trihydroxygermyl)propanoic acid

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

3-(Trihydroxygermyl)propanoic acid, commonly referred to as THGP, is an organogermanium compound derived from the hydrolysis of Ge-132, also known as repagermanium. This compound features a trihydroxygermyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties. THGP has been studied for its potential biological activities and interactions with various biomolecules, particularly in the context of inflammation and metabolic processes .

Research indicates that THGP exhibits significant biological activity, particularly in the modulation of inflammatory responses. It has been shown to suppress the activation of the inflammasome in human monocytes by inhibiting interleukin-1 beta (IL-1β) secretion and caspase-1 activation, which are critical components of the inflammatory response . Furthermore, THGP suppresses pyroptosis—a form of programmed cell death associated with inflammation—by interfering with ATP-induced calcium influx in human epithelial cells .

The primary method for synthesizing 3-(trihydroxygermyl)propanoic acid involves the hydrolysis of Ge-132. This reaction occurs spontaneously in aqueous environments, leading to the formation of THGP as a stable monomeric product. The hydrolysis process can be influenced by various factors such as pH and temperature, which may affect the yield and purity of the resulting compound .

THGP has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored for potential therapeutic uses in conditions characterized by excessive inflammation.

- Biocatalysis: Its ability to enhance enzymatic reactions makes it valuable in industrial applications where sugar isomerization is required.

- Nutraceuticals: As an organogermanium compound, THGP may be utilized in dietary supplements aimed at improving health outcomes related to inflammation and metabolism .

Studies have demonstrated that THGP interacts specifically with ATP, forming a complex that alters cellular signaling pathways. This interaction is crucial for understanding its mechanism of action in inhibiting inflammasome activation. Comparative studies have shown that THGP does not form complexes with other similar molecules like BzATP (a synthetic ATP analog), highlighting its unique binding properties .

Several compounds share structural or functional similarities with 3-(trihydroxygermyl)propanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ge-132 (Repagermanium) | Polymer structure | Precursor to THGP; exhibits immunomodulatory effects |

| 2′(3′)-O-(4-benzoylbenzoyl)adenosine 5′-triphosphate triethylammonium | ATP analog | Higher affinity for P2X7 receptor; does not interact with THGP |

| Germanium dioxide | Inorganic germanium compound | Used in various applications but lacks biological activity similar to organogermanium compounds |

| 3-(Hydroxygermyl)propanoic acid | Similar backbone but fewer hydroxyl groups | Potentially less effective in biological interactions |

Uniqueness of 3-(Trihydroxygermyl)propanoic Acid: The unique combination of three hydroxyl groups on the germanium atom allows THGP to form specific complexes with diols like ATP, which is not observed with many other compounds. This specificity underlines its potential role as a modulator in biochemical pathways related to inflammation and metabolism.

3-(Trihydroxygermyl)propanoic acid demonstrates remarkable selectivity for cis-diol structures, forming stable complexes through dehydration condensation reactions with biologically important molecules containing vicinal hydroxyl groups [2]. The compound exhibits exceptional affinity for molecules with cis-diol configurations, which are prevalent in numerous physiologically active substances.

Adrenaline Complex Formation

The interaction between 3-(Trihydroxygermyl)propanoic acid and adrenaline represents one of the most thoroughly characterized examples of organogermanium-catecholamine complexation [3] [4]. X-ray crystallographic analysis has confirmed the formation of a 1:1 complex between 3-(Trihydroxygermyl)propanoic acid and adrenaline, demonstrating that the complex forms via dehydration condensation between two of the three hydroxyl groups of 3-(Trihydroxygermyl)propanoic acid and the catechol hydroxyl groups of adrenaline [3].

The structural analysis reveals that 3-(Trihydroxygermyl)propanoic acid forms an intramolecular lactone-like ring structure with a pentacoordinate germanium atom during complexation [3]. This pentacoordinate geometry is stabilized through back-donation from the π electrons of the bonding oxygen atoms to the vacant d-orbitals of the germanium atom, resulting in dπ–pπ interactions that strengthen the germanium-oxygen bond [5]. The carboxylate anion of 3-(Trihydroxygermyl)propanoic acid undergoes intramolecular coordination to the vacant orbital of the germanium atom through free rotation of the propanoic acid side chain, forming the cyclic high-coordinate germanium structure [5].

Complex formation with adrenaline has significant physiological implications, particularly in cardiovascular regulation. The binding of 3-(Trihydroxygermyl)propanoic acid to adrenaline is considered to suppress the binding of adrenaline to α1-adrenergic receptors, thereby modulating adrenergic signaling pathways [6] [7]. This interaction effectively reduces adrenaline-induced calcium influx and associated cardiovascular responses [3].

L-DOPA Complex Formation

3-(Trihydroxygermyl)propanoic acid forms specific complexes with L-3,4-Dihydroxyphenylalanine through its cis-diol structure present in the catechol skeleton [3] [8]. Nuclear magnetic resonance spectroscopy analysis demonstrates clear evidence of complex formation, with the appearance of novel signals at 1.8 and 2.6 parts per million that are not observed in spectra of individual compounds [3].

The mechanism of L-DOPA complex formation follows the same dehydration condensation pathway observed with other catecholamine compounds. The interaction requires both germanium-hydroxyl groups and vicinal diol groups, achieved through dehydration between the two molecules [3]. Control experiments using 3-trimethylgermylpropanoic acid, which contains methyl groups in place of hydroxyl groups, showed no complex formation with L-DOPA, confirming the essential role of the trihydroxygermyl moiety [3].

This complexation has important implications for melanogenesis regulation. 3-(Trihydroxygermyl)propanoic acid significantly inhibits melanin synthesis through complex formation with L-DOPA, a precursor of melanin synthesis [3] [8]. The compound demonstrates dose-dependent inhibition of melanin production, with 93% inhibition at 1000 μM concentration, progressing to 71% inhibition at 5000 μM concentration [3]. The inhibitory effect operates independently of tyrosinase activity or gene expression modulation, instead functioning through substrate sequestration via complex formation [3].

Adenosine Triphosphate Complex Formation

The formation of complexes between 3-(Trihydroxygermyl)propanoic acid and adenosine triphosphate represents a critical mechanism in inflammasome regulation [2] [9]. Nuclear magnetic resonance analysis confirms specific interaction between 3-(Trihydroxygermyl)propanoic acid and adenosine triphosphate, with the appearance of new signals derived from the complex formed between the two compounds [2].

The selectivity of this interaction is demonstrated by control experiments using 2′,3′-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate, a synthetic adenosine triphosphate analog that lacks the cis-diol structure. No complex formation was observed between 3-(Trihydroxygermyl)propanoic acid and this analog, confirming that the interaction specifically requires the cis-diol moiety of adenosine triphosphate [2].

Complex formation with adenosine triphosphate has profound effects on cellular signaling pathways. The 3-(Trihydroxygermyl)propanoic acid-adenosine triphosphate complex formation leads to suppression of inflammasome activation, resulting in 75% reduction in interleukin-1β secretion compared to controls stimulated with adenosine triphosphate alone [2]. This interaction effectively blocks adenosine triphosphate-induced calcium influx and subsequent caspase-1 activation, representing a novel mechanism for anti-inflammatory intervention [2] [9].

The biological significance extends to pain management through calcium channel regulation. Complex formation prevents adenosine triphosphate from enhancing Ca~v~3.2 T-type calcium channel activity, thereby reducing nociceptor excitability and pain sensation [10] [11]. This mechanism has been validated in animal models where 3-(Trihydroxygermyl)propanoic acid administration significantly reduced mechanical allodynia induced by exogenous adenosine triphosphate [10].

Sulfide Trapping and Redox Modulation (H₂S, Na₂S)

3-(Trihydroxygermyl)propanoic acid exhibits remarkable capability for direct chemical interaction with sulfide species, representing a unique mechanism for sulfide sequestration and subsequent modulation of sulfide-dependent biological processes [10] [12]. This interaction has profound implications for pain management and redox homeostasis regulation.

Direct Sulfide Interaction Mechanisms

Mass spectrometry and proton nuclear magnetic resonance techniques have definitively demonstrated that 3-(Trihydroxygermyl)propanoic acid directly reacts with sulfide compounds including sodium sulfide and sodium hydrosulfide [10] [12]. The reaction produces a sulfur-containing product characterized by the formation of a sulfur atom bound to the germanium atom of 3-(Trihydroxygermyl)propanoic acid [10].

Nuclear magnetic resonance analysis reveals that when 3-(Trihydroxygermyl)propanoic acid is mixed with sodium hydrosulfide, the characteristic proton triplet signals shift to higher magnetic fields, indicating chemical interaction [10]. The reaction proceeds rapidly, reaching equilibrium within 5 minutes of mixing, and the equilibrium state remains stable even after overnight incubation [10]. This rapid kinetics suggests high reactivity between the organogermanium compound and sulfide species.

Concentration-dependent studies demonstrate that approximately 50% and 95% of 3-(Trihydroxygermyl)propanoic acid converts to the sulfur-containing reaction product when mixed with 5 mM and 10 mM sulfide, respectively [10]. The reaction is reversible and quickly establishes an equilibrium state, with the extent of conversion directly proportional to sulfide concentration [10].

Zinc-Mediated Reaction Modulation

The sulfide trapping reaction is significantly influenced by the presence of zinc ions. Addition of zinc chloride reduces the formation of the sulfur-containing reaction product in a concentration-dependent manner [10]. This observation supports the proposed mechanism whereby sulfides normally interact with zinc ions linked via coordinate bonding to histidine residues in calcium channels.

Nuclear magnetic resonance spectroscopy shows that the presence of zinc chloride at concentrations from 0 to 10 mM progressively inhibits the chemical changes associated with 3-(Trihydroxygermyl)propanoic acid-sulfide complex formation [10]. This competitive interaction suggests that 3-(Trihydroxygermyl)propanoic acid can effectively sequester sulfides that would otherwise interact with zinc-dependent cellular targets.

Biological Implications of Sulfide Trapping

The sulfide trapping capability of 3-(Trihydroxygermyl)propanoic acid has direct therapeutic implications for conditions involving endogenous hydrogen sulfide production [10] [12]. Hydrogen sulfide, generated from L-cysteine by enzymes including cystathionine-γ-lyase, enhances Ca~v~3.2 T-type calcium channel activity by canceling zinc-mediated channel inhibition [10].

Under physiological conditions, Ca~v~3.2 channel activity is normally attenuated by zinc ions linked via coordinate bonding to histidine 191 in the second extracellular loop of domain I [10] [11]. Sulfide species interact with these zinc ions, canceling the inhibitory effect and leading to enhanced channel activity and increased nociceptor excitability [10].

By sequestering sulfides, 3-(Trihydroxygermyl)propanoic acid prevents this zinc displacement, maintaining the normal inhibitory regulation of Ca~v~3.2 channels [10] [11]. This mechanism has been validated in Ca~v~3.2-transfected human embryonic kidney 293 cells, where 3-(Trihydroxygermyl)propanoic acid at concentrations of 1-10 mM prevented sodium sulfide-induced enhancement of T-type calcium channel-dependent membrane currents in a dose-dependent manner [10].

Clinical Applications in Pain Management

The sulfide trapping mechanism translates to significant analgesic effects in animal models. Systemic or local administration of 3-(Trihydroxygermyl)propanoic acid inhibits mechanical allodynia caused by intraplantar sodium sulfide injection [10] [13]. This effect demonstrates the compound's ability to counteract exogenously applied sulfide-induced pain.

More importantly, 3-(Trihydroxygermyl)propanoic acid shows efficacy against endogenously produced sulfide-mediated pain. In mouse models of cyclophosphamide-induced cystitis and cerulein-induced pancreatitis, which exhibit upregulation of cystathionine-γ-lyase in bladder and pancreas tissues respectively, systemic administration of 3-(Trihydroxygermyl)propanoic acid suppressed both cystitis-related and pancreatitis-related visceral pain [10] [13].

The therapeutic effect is comparable to that achieved with selective T-type calcium channel inhibitors, supporting the mechanism whereby sulfide trapping indirectly modulates calcium channel activity [10]. This represents a novel approach to pain management that targets the endogenous sulfide-calcium channel axis rather than directly blocking the channels themselves.

ATP Binding and Calcium Channel Regulation (Cav3.2)

The interaction between 3-(Trihydroxygermyl)propanoic acid and adenosine triphosphate represents a sophisticated mechanism for calcium channel regulation with profound implications for cellular excitability and pain processing [2] [9] [10]. This regulatory system operates through multiple interconnected pathways that modulate Ca~v~3.2 T-type calcium channel activity.

Mechanistic Basis of ATP-Mediated Channel Regulation

3-(Trihydroxygermyl)propanoic acid forms specific complexes with adenosine triphosphate through interaction with the cis-diol structure present in the ribose moiety of the nucleotide [2]. Nuclear magnetic resonance spectroscopy confirms this interaction through the appearance of new spectral signals when 3-(Trihydroxygermyl)propanoic acid and adenosine triphosphate are mixed at equimolar ratios [2]. The selectivity of this interaction is demonstrated by the absence of complex formation with 2′,3′-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate, which lacks the requisite cis-diol configuration [2].

The formation of 3-(Trihydroxygermyl)propanoic acid-adenosine triphosphate complexes directly impacts calcium channel function by preventing adenosine triphosphate from activating Ca~v~3.2 channels [2] [9]. Under normal physiological conditions, extracellular adenosine triphosphate serves as a damage-associated molecular pattern that activates purinergic receptors and subsequently enhances Ca~v~3.2 channel activity, leading to increased calcium influx and cellular excitation [2].

Inflammasome Regulation Through ATP Complex Formation

The therapeutic significance of adenosine triphosphate complex formation is most clearly demonstrated in inflammasome regulation. Inflammasome activation requires two distinct signaling steps: initial priming through pathogen-associated molecular patterns or damage-associated molecular patterns, followed by adenosine triphosphate-mediated activation of the inflammasome complex [2] [9].

3-(Trihydroxygermyl)propanoic acid specifically targets the second signaling step by sequestering extracellular adenosine triphosphate through complex formation [2]. This intervention results in dose-dependent suppression of inflammasome activation, with maximal effects observed at concentrations of 1-10 mM [2]. The compound achieves 75% suppression of interleukin-1β secretion when cells are stimulated with lipopolysaccharide and adenosine triphosphate, compared to only 14% suppression when stimulated with lipopolysaccharide and 2′,3′-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate [2].

The specificity of this mechanism is further demonstrated by the observation that 3-(Trihydroxygermyl)propanoic acid does not affect interleukin-6 secretion, which is an adenosine triphosphate-independent inflammatory cytokine [9]. This selectivity indicates that the compound specifically targets adenosine triphosphate-dependent pathways without broadly suppressing inflammatory responses.

Ca~v~3.2 Channel Modulation and Pain Processing

Ca~v~3.2 T-type calcium channels play critical roles in nociceptor excitability and pain transmission [10] [11]. These channels are expressed in primary afferent neurons and contribute to both acute and chronic pain states [11]. The regulation of Ca~v~3.2 channel activity by 3-(Trihydroxygermyl)propanoic acid operates through multiple mechanisms involving both direct and indirect modulation.

The primary mechanism involves interference with sulfide-mediated channel enhancement. Hydrogen sulfide and related sulfide species enhance Ca~v~3.2 channel activity by interacting with zinc ions that normally provide inhibitory modulation [10] [11]. Under physiological conditions, zinc ions are linked via coordinate bonding to histidine 191 in the second extracellular loop of the channel, maintaining the channel in a partially inhibited state [10].

When sulfide species interact with these zinc ions, the inhibitory constraint is removed, leading to enhanced channel activity and increased calcium influx [10]. 3-(Trihydroxygermyl)propanoic acid prevents this enhancement by directly sequestering sulfide species before they can interact with channel-associated zinc ions [10] [11].

Electrophysiological Validation

Patch-clamp electrophysiology studies in Ca~v~3.2-transfected human embryonic kidney 293 cells provide direct evidence for the channel regulatory effects of 3-(Trihydroxygermyl)propanoic acid [10]. Sodium sulfide at 10 μM concentration approximately doubles T-type calcium currents, an effect that persists for at least 10 minutes [10].

3-(Trihydroxygermyl)propanoic acid at concentrations of 1-10 mM prevents this sodium sulfide-induced current enhancement in a concentration-dependent manner [10]. Importantly, 3-(Trihydroxygermyl)propanoic acid alone does not alter baseline T-type currents, indicating that the compound specifically interferes with sulfide-mediated channel modulation without directly blocking channel function [10].

The dose-response relationship demonstrates that higher concentrations of 3-(Trihydroxygermyl)propanoic acid provide more complete protection against sulfide-induced channel enhancement [10]. This concentration-dependent effect is consistent with the competitive nature of sulfide sequestration and supports the proposed mechanism of action.

Clinical Translation and Therapeutic Applications

The calcium channel regulatory effects of 3-(Trihydroxygermyl)propanoic acid translate to significant analgesic effects in animal models of pain [10] [13]. Systemic administration of the compound suppresses mechanical allodynia in models of both exogenous and endogenous sulfide-mediated pain [10].

In conditions characterized by increased endogenous sulfide production, such as cyclophosphamide-induced cystitis and cerulein-induced pancreatitis, 3-(Trihydroxygermyl)propanoic acid provides effective analgesia comparable to selective T-type calcium channel blockers [10]. This therapeutic effect validates the clinical relevance of the sulfide-trapping mechanism and suggests potential applications for treating various pain conditions associated with enhanced sulfide signaling.

The compound's ability to modulate calcium channel activity without direct channel blockade represents a novel therapeutic approach that may avoid some of the side effects associated with conventional calcium channel blockers [10] [11]. This mechanism offers the potential for more selective pain management strategies that target specific pathophysiological processes rather than broadly inhibiting calcium channel function.

Rare Earth Coordination and Catalytic Implications

While extensive research has documented the cis-diol binding properties and biological activities of 3-(Trihydroxygermyl)propanoic acid, investigation into its coordination chemistry with rare earth elements represents an emerging area with significant potential for catalytic applications and enhanced biological activity [14] [15]. The coordination behavior of organogermanium compounds with lanthanide elements presents unique opportunities for developing novel therapeutic agents and catalytic systems.

Theoretical Framework for Rare Earth Coordination

The coordination of 3-(Trihydroxygermyl)propanoic acid with rare earth elements follows established principles of lanthanide chemistry, where the high charge density and specific orbital characteristics of lanthanide ions create favorable conditions for coordination with oxygen-containing ligands [14] [16]. The trihydroxygermyl group provides multiple coordination sites through its three hydroxyl groups, while the carboxylate functionality offers additional binding opportunities [14].

Lanthanide ions typically exhibit coordination numbers ranging from 6 to 12, with 8 and 9 being most common [14] [16]. This high coordination number preference creates opportunities for 3-(Trihydroxygermyl)propanoic acid to form polynuclear complexes or to coordinate multiple ligand molecules to a single lanthanide center. The lanthanide contraction effect, which results in gradually decreasing ionic radii across the series, influences the coordination preferences and stability of resulting complexes [16].

Catalytic Implications and Applications

Rare earth coordination complexes of 3-(Trihydroxygermyl)propanoic acid could exhibit enhanced catalytic activity in various organic transformations [18] [19]. The Lewis acidic nature of lanthanide centers, combined with the unique electronic properties of the germanium-containing ligand, may create novel catalytic environments for promoting specific reactions [18].

The established ability of 3-(Trihydroxygermyl)propanoic acid to promote sugar isomerization reactions suggests that rare earth coordination could enhance these catalytic properties [19] [20]. Lanthanide ions are known to activate carbonyl groups and facilitate enolate formation, which are key steps in aldose-ketose isomerization reactions [18]. The combination of lanthanide activation with the cis-diol binding properties of 3-(Trihydroxygermyl)propanoic acid could create highly selective and efficient catalytic systems [19].

The potential for developing chiral catalysts through coordination with optically active rare earth environments represents another avenue for exploration [14]. The inherent chirality that can be induced in lanthanide coordination complexes, combined with the substrate selectivity of 3-(Trihydroxygermyl)propanoic acid, could lead to enantioselective catalytic processes [14].

Biological Activity Enhancement

Coordination with rare earth elements could potentially enhance the biological activities of 3-(Trihydroxygermyl)propanoic acid through several mechanisms [21]. Lanthanide ions are known to influence biological processes through their ability to mimic calcium ions in certain biochemical pathways while providing unique properties not exhibited by calcium [15].

The formation of rare earth complexes could modulate the cis-diol binding affinity and selectivity of 3-(Trihydroxygermyl)propanoic acid, potentially leading to enhanced therapeutic effects [21]. The larger ionic radii and different coordination preferences of lanthanide ions compared to germanium could create new binding modes with biological targets [16].

The luminescent properties of certain lanthanide ions, particularly europium and terbium, could be exploited to create fluorescent derivatives of 3-(Trihydroxygermyl)propanoic acid for biological imaging applications [22] [23]. Such complexes would combine the biological activity of the organogermanium compound with the excellent photophysical properties of lanthanide ions [22].

Environmental and Sustainability Considerations

The development of rare earth coordination complexes of 3-(Trihydroxygermyl)propanoic acid must consider the environmental impact and sustainability of rare earth element utilization [15] [24]. Recent advances in rare earth element recovery and recycling technologies provide opportunities for developing environmentally responsible applications [15].

The use of abundant light rare earth elements such as lanthanum and cerium would be preferable to heavy rare earth elements for large-scale applications [16] [24]. The established safety profile of 3-(Trihydroxygermyl)propanoic acid provides a foundation for developing rare earth complexes with acceptable toxicity profiles [21].